molecular formula C8H7ClO2 B1586708 2-Chloro-4-methylbenzoic acid CAS No. 7697-25-8

2-Chloro-4-methylbenzoic acid

Cat. No.: B1586708
CAS No.: 7697-25-8
M. Wt: 170.59 g/mol
InChI Key: MYJUBDJLKREUGU-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzoic acid: is an organic compound with the molecular formula C8H7ClO2 . It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a chlorine atom, and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the production of various chemical products.

Mechanism of Action

Mode of Action

The mode of action of 2-Chloro-4-methylbenzoic acid involves its interaction with these targets. The compound may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include the presence of other chemicals, temperature, pH, and the specific biological environment in which the compound is present.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production often involves the chlorination of 4-methylbenzoic acid under controlled conditions to ensure selective substitution at the desired position. The process typically employs chlorine gas and a suitable catalyst to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Electrophilic Aromatic Substitution:

      Reagents: Chlorine, bromine, nitric acid, sulfuric acid.

      Conditions: Presence of a catalyst like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.

      Products: Substituted derivatives like 2-chloro-4-methyl-5-nitrobenzoic acid.

  • Oxidation:

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Aqueous or acidic medium.

      Products: Oxidized derivatives like 2-chloro-4-methylbenzoic acid derivatives with additional functional groups.

  • Reduction:

      Reagents: Hydrogen gas, palladium on carbon.

      Conditions: High pressure and temperature.

      Products: Reduced derivatives like 2-chloro-4-methylbenzyl alcohol.

Scientific Research Applications

Chemistry: 2-Chloro-4-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules through reactions like esterification and amidation.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them valuable in drug development.

Industry: The compound is utilized in the production of dyes, pigments, and polymers. Its derivatives are used as stabilizers and additives in various industrial applications, enhancing the properties of materials like plastics and coatings.

Comparison with Similar Compounds

  • 4-Chlorobenzoic acid
  • 2-Methylbenzoic acid
  • 4-Methylbenzoic acid
  • 2-Chlorobenzoic acid

Comparison: 2-Chloro-4-methylbenzoic acid is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This combination of substituents influences its reactivity and properties. For example, the chlorine atom is an electron-withdrawing group, while the methyl group is electron-donating. This dual effect can impact the compound’s acidity, reactivity in electrophilic aromatic substitution reactions, and overall stability compared to its analogs.

Properties

IUPAC Name

2-chloro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJUBDJLKREUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370922
Record name 2-chloro-4-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7697-25-8
Record name 2-Chloro-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7697-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-4-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

To methyl 2-chloro-4-methylbenzoate (1.00 g, 5.42 mmol) in tetrahydrofuran (10 mL) methyl alcohol (5 mL) and water (2.5 mL) is added 2N lithium hydroxide (8.12 mL, 16.2 mmol). The reaction mixture is heated at 50° C. for 2.5 hr, cooled to room temperature, and then quenched with 5N hydrochloric acid (3.24 mL). The mixture is concentrated to remove the tetrahydrofuran and methyl alcohol. A white precipitate is formed and is filtered. After drying, 0.922 g (100%) of 2-chloro-4-methylbenzoic acid is isolated. ES(−)MS m/z 169, (M−H)− consistent with 1 Cl.
Quantity
1 g
Type
reactant
Reaction Step One
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8.12 mL
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reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
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Quantity
2.5 mL
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solvent
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Synthesis routes and methods II

Procedure details

To methyl 2-chloro-4-methylbenzoate (1.00 g, 5.42 mmol) in THF (10 mL) MeOH (5 mL) and H2O (2.5 mL) is added 2N LiOH (8.12 mL, 16.2 mmol). The reaction mixture is heated at 50° C. for 2.5 hr, cooled to room temperature, then quenched with 5N HCl (3.24 mL). The mixture is concentrated to remove the TBF and MeOH. A white precipitate is formed and is filtered. After drying, 0.922 g (100%) of 2-chloro-4-methylbenzoic acid is isolated. ESIMS m/e 169 (M−−1; 35Cl) and 171 (M−−1; 37Cl).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.12 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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